1-Myristoyl-sn-glycero-3-phosphocholine-d9

Description

Significance of Deuterated Lysophosphatidylcholines in Advanced Biochemical Investigations

Deuterated lysophosphatidylcholines, including the d9 variant of 1-Myristoyl-sn-glycero-3-phosphocholine, are indispensable in modern biochemical analysis, particularly in the field of lipidomics. The use of stable isotopes like deuterium (B1214612) (²H) offers a non-radioactive and safe method for tracing and quantifying lipids in biological systems. nih.govresearchgate.net This is especially critical in studies involving human subjects. researchgate.net

The primary advantage of using deuterated standards lies in their application with mass spectrometry (MS). In MS-based analyses, the deuterated compound is chemically identical to its natural counterpart but has a higher mass. This mass difference allows the deuterated standard to be distinguished from the endogenous analyte, enabling accurate quantification. nih.gov This is a significant improvement over older methods that relied on less precise techniques like refractometry and densitometry. nih.gov

Overview of 1-Myristoyl-sn-glycero-3-phosphocholine-d9 as a Research Probe and Analytical Standard

This compound is primarily utilized as an internal standard in quantitative lipid analysis. caymanchem.com When analyzing complex biological samples, variations in sample preparation and instrument response can lead to inaccuracies. By adding a known amount of the deuterated standard to the sample, these variations can be normalized, leading to highly accurate and reproducible measurements of the endogenous 1-Myristoyl-sn-glycero-3-phosphocholine.

This compound is particularly valuable in studies investigating the roles of lysophosphatidylcholines (LPCs) in various biological processes. LPCs are involved in numerous cellular functions, including membrane signaling and inflammation. nih.govresearchgate.net For instance, they can act as signaling molecules that influence cell proliferation, differentiation, and apoptosis. nih.govwikipedia.org Altered levels of specific LPCs have been associated with various diseases, making their accurate quantification essential for biomarker discovery and understanding disease mechanisms. gist.ac.krgist.ac.kr

Structural Context of this compound within Glycerophospholipid Chemistry

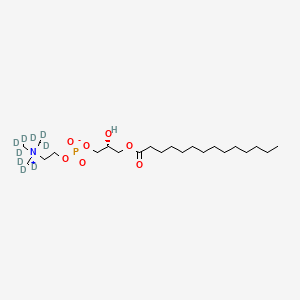

1-Myristoyl-sn-glycero-3-phosphocholine belongs to the lysophosphatidylcholine (B164491) class of glycerophospholipids. nih.gov Its structure consists of a glycerol (B35011) backbone, a myristoyl (14:0) fatty acid attached to the sn-1 position, and a phosphocholine (B91661) head group at the sn-3 position. nih.govscbt.com The sn-2 position is hydroxylated, which is characteristic of lysophospholipids. scbt.com The "d9" in this compound indicates that nine hydrogen atoms in the choline (B1196258) head group have been replaced by deuterium atoms. caymanchem.com

Glycerophospholipids are fundamental components of cellular membranes and play crucial roles in maintaining membrane integrity and fluidity. researchgate.net Lysophosphatidylcholines are formed through the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2. nih.gov They are present in small amounts in cell membranes and blood plasma. wikipedia.org

Rationale for Deuterium Labeling in 1-Myristoyl-sn-glycero-3-phosphocholine for Academic Inquiry

The choice of deuterium for labeling 1-Myristoyl-sn-glycero-3-phosphocholine is based on several key advantages it offers in research settings:

Mass Spectrometry Compatibility: Deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule. nih.gov This allows for clear differentiation between the internal standard and the endogenous analyte in mass spectrometry, which is crucial for accurate quantification. nih.gov High-resolution mass spectrometry can easily distinguish between the isotopologues. nih.gov

Non-Radioactive: Unlike radioactive isotopes, deuterium is a stable, non-radioactive isotope, making it safe for use in a wide range of experiments, including those involving human subjects. nih.govresearchgate.net

Cost-Effectiveness: Deuterium oxide (D₂O), a common source of deuterium, is relatively inexpensive compared to other stable isotopes like ¹³C, making it a cost-effective choice for metabolic labeling studies. gist.ac.krgist.ac.kr

Minimal Isotope Effect: While a slight kinetic isotope effect can occur, it is generally minimal and does not significantly interfere with the biochemical behavior of the labeled molecule, ensuring it mimics the endogenous compound accurately.

Data Tables

Table 1: Chemical Properties of 1-Myristoyl-sn-glycero-3-phosphocholine

| Property | Value | Source |

| Molecular Formula | C22H46NO7P | nih.govscbt.com |

| Molecular Weight | 467.58 g/mol | scbt.com |

| IUPAC Name | [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate (B84403) | nih.gov |

| Synonyms | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine | scbt.com |

Table 2: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H37D9NO7P | coompo.com |

| Molecular Weight | 476.63 g/mol | coompo.com |

| Purity | ≥98% | coompo.com |

| Application | Isotope labelled analog for use as an internal standard | coompo.comcaymanchem.com |

Properties

Molecular Formula |

C22H46NO7P |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

[(2R)-2-hydroxy-3-tetradecanoyloxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |

InChI |

InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/t21-/m1/s1/i2D3,3D3,4D3 |

InChI Key |

VXUOFDJKYGDUJI-NKVYTPEUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Strategies for 1 Myristoyl Sn Glycero 3 Phosphocholine D9

Chemical Synthesis Approaches for Deuterated Lysophosphatidylcholines

Chemical synthesis provides robust and efficient routes to produce deuterated phospholipids (B1166683). nih.gov These methods often involve the acylation of a glycerophosphocholine backbone with a pre-deuterated fatty acid chain.

A common strategy for synthesizing lysophosphatidylcholines involves the direct esterification of sn-glycero-3-phosphocholine (GPC) with a fatty acid. frontiersin.org For the synthesis of the target deuterated compound, this would involve using deuterated myristic acid. The Steglich esterification is one such method, where GPC, often immobilized on a support like silica (B1680970) gel, is reacted with the deuterated myristic acid in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). frontiersin.orgnih.gov This reaction acylates the glycerol (B35011) backbone, although it can produce a mixture of sn-1 and sn-2 isomers, necessitating subsequent purification steps. researchgate.netnih.gov

The deuterated myristic acid itself can be prepared through methods like H/D exchange using D₂O as the deuterium (B1214612) source and a metal catalyst (e.g., Pt/C) under hydrothermal conditions, which can achieve high levels of deuterium incorporation (e.g., 98%). europa.eu

Achieving regioselectivity—placing the deuterated acyl chain specifically at the sn-1 position—is a key challenge in phospholipid synthesis. While some chemical methods may lack perfect regioselectivity, specific techniques have been developed to control the position of deuterium incorporation. acs.org

One approach involves the precisely controlled tetradeuteration of fatty acids at the α- and β-positions relative to the carboxyl group. nih.gov This allows for specific labeling at defined points within the acyl chain. Another powerful strategy combines chemical synthesis with enzymatic steps where regioselectivity is paramount. acs.org For instance, a non-specific chemical esterification can be used to install a high-value deuterated fatty acid, followed by an enzyme-catalyzed step to ensure correct positioning. nih.govacs.org This chemoenzymatic approach leverages the efficiency of chemical synthesis and the high specificity of biocatalysts. nih.gov

Table 1: Overview of Chemical Synthesis Strategies

| Method | Description | Key Reagents/Conditions | Advantages/Considerations | Reference(s) |

| Steglich Esterification | Acylation of sn-glycero-3-phosphocholine (GPC) with a deuterated fatty acid. | Deuterated myristic acid, DCC, DMAP, Chloroform | Efficient for acylation but may lack complete regioselectivity, requiring purification. | frontiersin.orgnih.gov |

| H/D Exchange | Preparation of perdeuterated fatty acids for use in synthesis. | D₂O, Pt/C catalyst, High temperature and pressure | Achieves high levels of deuterium incorporation across the entire chain. | europa.eu |

| Controlled Deuteration | Precise introduction of deuterium atoms at specific positions (e.g., α,β-positions) of a fatty acid. | Specialized multi-step protocols | Allows for specific, quantitative labeling for tracking in metabolic studies. | nih.gov |

Enzyme-Assisted Biosynthesis of Selectively Deuterated Phospholipids

Enzymatic and biosynthetic methods offer high specificity and the ability to produce complex, physiologically relevant phospholipids that can be difficult to obtain through purely chemical means. nih.govlu.se These strategies range from using whole microbial systems to employing isolated enzymes for specific transformations.

Genetically engineered microorganisms can be harnessed as cellular factories for producing deuterated lipids. nih.govnih.gov A notable example is a modified strain of Escherichia coli engineered to synthesize phosphatidylcholine (PC), a lipid not typically found in this bacterium. nih.govlu.se By cultivating these microbes in media containing D₂O and deuterated carbon sources (like d-glycerol), researchers can achieve controlled deuteration of distinct parts of the PC molecule: the head group, the glycerol backbone, and the fatty acyl tails. lu.se

Other microbial systems have also been adapted for deuterated lipid synthesis. Pseudomonas aeruginosa can be progressively adapted to grow in high concentrations of D₂O to produce deuterated rhamnolipids. nih.govulster.ac.uk In this system, the pattern of deuteration can be manipulated; using deuterated tetradecane (B157292) (d-tetradecane) with H₂O leads to deuterium incorporation primarily in the lipid chains, while using normal tetradecane with D₂O results in deuteration of the sugar moieties. nih.govulster.ac.uk Similarly, yeasts such as Candida bombicola and Candida apicola can produce deuterated sophorolipids through the direct incorporation of deuterated fatty acids. nih.gov

Table 2: Microbial Systems for Deuterated Lipid Production

| Organism | Target Lipid | Deuteration Strategy | Outcome | Reference(s) |

| Escherichia coli (genetically modified) | Phosphatidylcholine (PC) | Growth in D₂O and/or with deuterated carbon sources. | Controlled deuteration of head group, glycerol backbone, or acyl tails. | nih.govlu.se |

| Pseudomonas aeruginosa | Rhamnolipids | Progressive adaptation to D₂O; use of deuterated substrates (d-glycerol, d-tetradecane). | Levels of deuteration up to 90%; labeling can be directed to either lipid or sugar parts. | nih.govulster.ac.uk |

| Candida bombicola / apicola | Sophorolipids | Use of deuterated fatty acid substrates (e.g., d-isostearic acid). | Direct incorporation of deuterium into the lipid chains. | nih.govulster.ac.uk |

Enzymatic remodeling provides a highly specific method for synthesizing structured phospholipids. mdpi.com This is particularly valuable for producing 1-Myristoyl-sn-glycero-3-phosphocholine, which has a single acyl chain at a defined position. mdpi.com A powerful chemoenzymatic approach uses lipases that exhibit high regioselectivity. nih.govacs.org For example, an sn-1,3 specific lipase (B570770) from Rhizomucor miehei can be used to selectively hydrolyze the acyl chain at the sn-1 position of a diacyl-phosphatidylcholine. acs.org The resulting 2-acyl-lysophosphatidylcholine can then be re-acylated chemically at the sn-1 position. Alternatively, and more directly for the target molecule, lipases can catalyze the esterification of GPC. Lipases such as Novozym 435 from Candida antarctica are effective for this purpose, though they tend to favor acylation at the sn-1 position, which is ideal for the target compound. researchgate.netnih.gov

This process of deacylation and re-acylation is analogous to the Lands cycle in mammalian cells, a metabolic pathway that constantly remodels the fatty acid composition of phospholipids to maintain membrane homeostasis. nih.gov The use of specific enzymes like phospholipase A2, which cleaves the sn-2 acyl chain, allows for the generation of 1-acyl lysophosphatidylcholines, including 1-myristoyl-sn-glycero-3-phosphocholine, from a diacyl precursor. mdpi.comwikipedia.org

Characterization of Isotopic Purity and Positional Deuteration in 1-Myristoyl-sn-glycero-3-phosphocholine-d9 Preparations

After synthesis, rigorous characterization is essential to confirm the chemical structure, isotopic purity, and the precise location of the deuterium atoms. A suite of analytical techniques is employed for this purpose. nih.gov

Mass spectrometry (MS) is a primary tool for this analysis. An extensive MS-based profiling can quantitatively determine the deuteration states of lipids. osti.govnih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecule, which helps to reveal the localization of the deuterium atoms on either the acyl chain or the headgroup. osti.govnih.gov Techniques like UPLC-MS/MS and MALDI-TOF MS provide detailed information on the molecular weight, confirming the incorporation of deuterium. nih.gov

Other techniques provide further structural and purity information. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is used to assess the chemical purity of the final product, which can exceed 96%. nih.gov Raman spectroscopy of specifically deuterated phospholipids shows that the vibrational frequencies of the C-D₂ bonds are sensitive to their position along the acyl chain, providing another method to confirm positional deuteration. nih.gov Finally, Small-Angle Neutron Scattering (SANS) can be used to validate the bulk deuteration states calculated from mass spectrometry data by measuring the scattering length density of the lipid aggregates in different H₂O/D₂O mixtures. osti.govnih.gov

Table 3: Characterization Techniques for Deuterated Phospholipids

| Technique | Purpose | Information Obtained | Reference(s) |

| Mass Spectrometry (MS/MS, MALDI-TOF) | Isotopic analysis and structural confirmation. | Molecular weight verification, distribution of isotopologues, localization of deuterium atoms via fragmentation patterns. | nih.govosti.govnih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural identification and confirmation of labeling. | Confirms the overall chemical backbone (³¹P, ¹³C NMR) and verifies the absence of protons at deuterated sites (¹H NMR). | nih.gov |

| High-Performance Liquid Chromatography (HPLC-ELSD) | Purity assessment. | Quantifies the chemical purity of the synthesized compound. | nih.gov |

| Raman Spectroscopy | Positional deuteration analysis. | The frequency of C-D₂ vibrational modes depends on their position in the acyl chain. | nih.gov |

| Small-Angle Neutron Scattering (SANS) | Validation of bulk deuteration. | Validates the average deuteration level calculated from MS data by measuring scattering length density. | osti.govnih.gov |

Advanced Analytical Methodologies Utilizing 1 Myristoyl Sn Glycero 3 Phosphocholine D9

Mass Spectrometry (MS)-Based Lipidomics and Metabolomics

Mass spectrometry has become an indispensable technique in the field of lipidomics, providing high sensitivity, specificity, and throughput for the analysis of a wide array of lipid species. springernature.com The complexity of the lipidome, with its vast number of structurally similar and isobaric species, necessitates sophisticated analytical approaches. nih.govresearchgate.net

Application of 1-Myristoyl-sn-glycero-3-phosphocholine-d9 as an Internal Standard for Quantitative Analysis

In quantitative lipidomics, the use of stable isotope-labeled internal standards is paramount for correcting for variations in sample preparation and instrument response. This compound, with its nine deuterium (B1214612) atoms, is an ideal internal standard for the quantification of lysophosphatidylcholines (LPCs) and other related lipid species. nih.govcaymanchem.com The mass shift of +9 Da relative to its non-deuterated counterpart allows for its clear distinction in mass spectra, while its chemical and physical properties remain nearly identical, ensuring it behaves similarly to the endogenous analytes during extraction, chromatography, and ionization. nih.gov

The process involves spiking a known amount of the deuterated standard into a biological sample prior to lipid extraction. The ratio of the signal intensity of the endogenous analyte to the signal intensity of the internal standard is then used to calculate the concentration of the analyte. This ratiometric approach significantly improves the accuracy and precision of quantification by compensating for sample loss and matrix effects. nih.govnih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₇D₉NO₇P |

| Molecular Weight | 476.6 g/mol |

| Exact Mass | 476.3576 Da |

| Deuterium Incorporation | ≥99% |

Tandem Mass Spectrometry (LC-MS/MS and GC-MS) for Detection and Quantification

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the selective and sensitive detection and quantification of lipids. researchgate.netnih.gov In a typical LC-MS/MS experiment for LPC analysis, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity. nih.govnih.gov

For lysophosphatidylcholines, a characteristic fragmentation pattern involves the neutral loss of the phosphocholine (B91661) headgroup or the generation of a specific phosphocholine fragment ion. nih.gov For instance, in positive ion mode, a precursor ion scan for m/z 184 (the phosphocholine headgroup) is commonly used to selectively detect all LPC species in a sample. researchgate.netnih.gov The non-deuterated 1-Myristoyl-sn-glycero-3-phosphocholine has a precursor ion [M+H]⁺ at m/z 468.3. avantiresearch.com Upon fragmentation, it yields a prominent product ion at m/z 184. avantiresearch.com The deuterated standard, this compound, would have a precursor ion [M+H]⁺ at m/z 477.4 and would also fragment to a characteristic ion, allowing for its specific detection alongside the endogenous LPCs.

Table 2: Exemplary MRM Transitions for Lysophosphatidylcholine (B164491) Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

|---|---|---|---|

| 1-Myristoyl-sn-glycero-3-phosphocholine | 468.3 | 184.1 | Positive |

| This compound (Internal Standard) | 477.4 | 193.1 | Positive |

| 1-Palmitoyl-sn-glycero-3-phosphocholine | 496.3 | 184.1 | Positive |

High-Resolution Mass Spectrometry for Comprehensive Lipid Profiling

High-resolution mass spectrometry (HRMS), using instruments such as Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides the ability to measure the mass-to-charge ratio of ions with very high accuracy. nih.govresearchgate.netnih.gov This is particularly advantageous in lipidomics, where many lipid species are isobaric, meaning they have the same nominal mass but different elemental compositions. nih.gov HRMS can resolve these isobaric interferences, leading to more accurate lipid identification and quantification. nih.govresearchgate.net

When used for comprehensive lipid profiling, HRMS allows for the generation of a detailed snapshot of the lipidome of a biological sample. nih.govresearchgate.netnih.govnih.gov The use of this compound as an internal standard in HRMS workflows ensures accurate mass assignments and reliable quantification across the entire lipid profile. nih.govnih.gov The high mass accuracy of HRMS can confirm the elemental composition of both the endogenous lipids and the deuterated standard, increasing confidence in their identification. caymanchem.com

Derivatization Strategies for Enhanced MS Analysis of Lysophosphatidylcholines

Chemical derivatization is a strategy used to improve the analytical performance of mass spectrometry by modifying the target analytes. springernature.comresearchgate.net For lipids, derivatization can enhance ionization efficiency, improve chromatographic separation, and provide additional structural information upon fragmentation. nih.govnih.govresearchgate.net

While lysophosphatidylcholines are generally amenable to electrospray ionization, certain derivatization strategies can be employed to further enhance their detection. For example, derivatization of the free hydroxyl group at the sn-2 position could be performed. However, more common strategies in lipidomics target the phosphate (B84403) group or introduce a permanently charged moiety to improve sensitivity. researchgate.net For instance, reagents that react with the phosphate group can introduce a tag that improves ionization or provides a unique fragmentation pattern. researchgate.net Isotopic labeling through derivatization is another powerful approach where the sample is labeled with a "light" reagent and a standard is labeled with a "heavy" (isotopically labeled) reagent, allowing for relative quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of molecules in solution and in the solid state. nih.govuniversiteitleiden.nlchemicalbook.com

Solid-State NMR for Membrane Organization and Dynamics

Solid-state NMR (ssNMR) is particularly well-suited for studying lipids within model membrane systems that mimic the biological cell membrane. nih.govnih.govuniversiteitleiden.nl By incorporating lipids like 1-Myristoyl-sn-glycero-3-phosphocholine into lipid bilayers, researchers can gain insights into membrane organization, fluidity, and the effects of other molecules, such as proteins or drugs, on the membrane structure. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine |

| 1,2-distearoyl-sn-glycero-3-phosphocholine |

| 1-Myristoyl-sn-glycero-3-phosphocholine |

| This compound |

| 1-Palmitoyl-sn-glycero-3-phosphocholine |

| 1-Stearoyl-sn-glycero-3-phosphocholine |

| Fourier transform ion cyclotron resonance |

| Lysophosphatidylcholines |

Solution-State NMR for Molecular Interactions and Conformation

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a potent, non-invasive technique for characterizing the structure, dynamics, and interactions of molecules in solution at atomic resolution. For this compound, NMR studies can elucidate the conformation of its polar headgroup and its interactions with surrounding solvent molecules or other solutes.

High-resolution NMR studies on analogous lysophosphatidylcholines in solution have revealed detailed information about the orientation of the phosphocholine headgroup. nih.gov The conformation is often described by the torsional angles along the P-O-C-C-N+ backbone. Changes in the chemical shifts of the protons and carbons within the glycerol (B35011) backbone and the choline (B1196258) moiety can indicate specific molecular interactions, such as hydrogen bonding or electrostatic interactions.

When this compound is part of a micellar assembly, changes in the NMR chemical shifts and relaxation rates of its nuclei can be observed compared to the monomeric state. These changes provide insights into the packing of the lipid molecules within the micelle and the hydration of the micellar surface. For instance, the downfield shift of proton signals near the polar head upon micellization can suggest a change in the local chemical environment due to proximity to other cations in the micelle. uni-muenchen.de While specific NMR data for the d9 variant is not widely published, the principles can be illustrated with data from similar lysophospholipids.

Table 1: Illustrative ¹H NMR Chemical Shift Changes of a Lysophosphatidylcholine Analogue Upon Micellization

| Proton Group | Monomer Chemical Shift (ppm) | Micelle Chemical Shift (ppm) | Δδ (ppm) | Inferred Interaction |

| N+(CH₃)₃ | 3.22 | 3.25 | +0.03 | Change in local magnetic environment due to aggregation |

| CH₂N+ | 3.68 | 3.72 | +0.04 | Dehydration and/or intermolecular interactions |

| CH₂OP | 4.30 | 4.33 | +0.03 | Conformational change in the headgroup |

| Glycerol CH | 4.15 | 4.18 | +0.03 | Altered solvent accessibility |

Note: This data is representative and based on studies of analogous lysophosphatidylcholines. The exact chemical shifts for this compound may vary.

Neutron Scattering and Reflectivity Techniques for Membrane Structure

Neutron scattering techniques are exceptionally well-suited for studying the structure of lipid membranes, particularly when utilizing isotopically labeled lipids like this compound. The significant difference in the neutron scattering length of hydrogen (-3.74 fm) and deuterium (6.67 fm) allows for contrast variation methods that can highlight specific components within a complex assembly.

Deuterium Contrast Variation in Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is used to study the structure of materials on a length scale of 1 to 100 nanometers, which is ideal for characterizing lipid micelles, vesicles (liposomes), and other nanoparticles. mdpi.com The technique of contrast variation is particularly powerful. By strategically deuterating parts of a system, specific components can be made "invisible" to neutrons by matching their scattering length density (SLD) to that of the solvent, which is typically a mixture of H₂O and D₂O. nih.gov

In a SANS experiment involving this compound, the deuterated choline headgroup has a significantly different SLD compared to the protonated acyl chain and the surrounding solvent. By adjusting the H₂O/D₂O ratio of the solvent to match the SLD of either the lipid tail or the headgroup, one can selectively highlight the other component. For example, in a mixed micelle or vesicle system, using a solvent that matches the SLD of the protonated lipid components would make the scattering signal arise predominantly from the deuterated headgroups of the this compound molecules. This allows for the determination of the spatial distribution and organization of this specific lipid within the aggregate. acs.org

Neutron Reflectivity for Probing Lipid Bilayer Properties

Neutron Reflectivity (NR) is a surface-sensitive technique used to determine the structure of thin films and interfaces with sub-nanometer resolution. nist.gov It is particularly effective for studying model cell membranes, such as supported lipid bilayers. By measuring the reflection of a neutron beam from a flat surface, one can obtain a profile of the scattering length density perpendicular to the surface.

When this compound is incorporated into a supported lipid bilayer, its deuterated headgroup acts as a strong contrast agent. aps.org In a typical NR experiment, the bilayer is deposited on a solid substrate (e.g., silicon). By performing measurements in different H₂O/D₂O contrast solvents, a detailed structural model of the bilayer can be constructed.

The use of lipids with specifically deuterated headgroups, such as the d9-choline, allows for the precise determination of the location and thickness of the headgroup region within the bilayer. cmu.edu For instance, studies on similar systems with deuterated headgroups have been able to resolve the distinct leaflets of the bilayer and determine their individual thicknesses and compositions. This approach is invaluable for studying phenomena such as lipid asymmetry, the insertion of peptides or proteins into the membrane, and the effect of cholesterol on membrane structure. nih.gov

Table 2: Illustrative Structural Parameters of a d9-Choline Labeled Phospholipid Bilayer Determined by Neutron Reflectivity

| Parameter | Value | Methodological Basis |

| Headgroup Thickness | 9 ± 1 Å | Determined from the SLD profile with contrast from the d9-choline group. |

| Hydrophobic Core Thickness | 28 ± 2 Å | Calculated from the total bilayer thickness minus the headgroup regions. |

| Area per Lipid Molecule | 63 ± 2 Ų | Derived from the overall structural model of the bilayer. cmu.edu |

| Water Layer Thickness (Substrate-Bilayer) | 10 ± 3 Å | Measured as the distance between the solid support and the inner leaflet. |

Note: This data is illustrative and based on studies of dipalmitoylphosphatidylcholine (DPPC) with a d9-choline headgroup. The specific values for a bilayer containing this compound may differ.

Applications in Biological and Biochemical Research with 1 Myristoyl Sn Glycero 3 Phosphocholine D9

Investigation of Membrane Dynamics and Lipid-Protein Interactions

The study of cellular membranes and their interactions with proteins is fundamental to understanding numerous biological processes. 1-Myristoyl-sn-glycero-3-phosphocholine-d9 is utilized in model membrane systems to probe the intricate dynamics of lipid bilayers and their association with membrane-bound or interacting proteins. nih.govscbt.commdpi.com

Model Membrane Systems (Liposomes, Bicelles, and Nanodiscs)

Model membrane systems are simplified artificial membranes that allow for the study of lipid and protein behavior in a controlled environment. nih.govscbt.commdpi.com Liposomes, which are spherical vesicles composed of a lipid bilayer, are frequently employed in this context. chemimpex.comnih.gov The incorporation of this compound into these models is particularly advantageous for biophysical studies. nih.govusbio.netcaymanchem.com

Deuterium-labeled phospholipids (B1166683) are instrumental in techniques like small-angle neutron scattering (SANS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov In SANS, the contrast variation between deuterated and non-deuterated components can make specific structures, such as a reconstituted membrane protein, "invisible" to the neutrons, thereby allowing for the focused study of the protein's structure and conformation within the lipid environment. nih.gov Similarly, in solid-state NMR, deuterium (B1214612) labeling helps in the elucidation of the structural organization and dynamics of biological membranes. nih.gov Nanodiscs, which are nanoscale patches of lipid bilayer encircled by a membrane scaffold protein, and bicelles, which are disk-shaped lipid aggregates, also benefit from the inclusion of deuterated lipids for high-resolution structural studies of membrane proteins. nih.gov

The use of this compound, a derivative of a naturally occurring lysophospholipid, can also be used to investigate the effects of lipid shape and composition on the stability and properties of these model membranes. caymanchem.comnih.gov

Insights into Membrane Fluidity and Phase Behavior

Studies have shown that deuteration of the acyl chains of phospholipids can lower the gel-to-fluid phase transition temperature. nih.gov This effect is attributed to the slightly larger volume and different vibrational properties of C-D bonds compared to C-H bonds. While these changes are generally small, they are significant and must be considered when using deuterated lipids as direct proxies for their non-deuterated counterparts. nih.gov By systematically incorporating this compound into model membranes, researchers can fine-tune the membrane properties and use techniques like differential scanning calorimetry (DSC) and spectroscopy to gain detailed insights into how lipid composition and structure govern membrane fluidity and phase transitions. nih.govnih.gov

Elucidation of Phospholipid Metabolism and Remodeling Pathways

This compound is a powerful tracer for investigating the complex pathways of phospholipid metabolism and remodeling within cells and whole organisms. nih.govresearchgate.netavantiresearch.comnih.govrsc.org The deuterium label allows for the tracking of the molecule and its metabolic products through various enzymatic reactions.

Tracing Metabolic Fluxes in Cellular and Animal Models

Metabolic flux analysis aims to quantify the rates of metabolic reactions in a biological system. nih.gov The use of stable isotope-labeled compounds, such as this compound, is central to these studies. When introduced to cells or animal models, the deuterated lysophospholipid enters the cellular lipid pools and is metabolized. nih.govavantiresearch.comnih.govrsc.org

By using techniques like mass spectrometry and NMR, researchers can track the incorporation of the deuterium label into various downstream metabolites. researchgate.netnih.govresearchgate.net This allows for the quantitative measurement of the flux through different metabolic pathways. For example, the conversion of the labeled lysophosphatidylcholine (B164491) to phosphatidylcholine can be monitored, providing a direct measure of the rate of this acylation reaction. researchgate.netnih.gov These studies are crucial for understanding how metabolic pathways are regulated under different physiological and pathological conditions.

Role in Lysophosphatidylcholine Acyltransferase Activity

Lysophosphatidylcholine acyltransferases (LPCATs) are enzymes that play a key role in the remodeling of phospholipids, a process known as the Lands cycle. nih.gov These enzymes catalyze the transfer of an acyl group from acyl-CoA to lysophosphatidylcholine to form phosphatidylcholine. caymanchem.com

This compound can be used as a substrate in assays to measure the activity of LPCATs. caymanchem.com By incubating the deuterated substrate with a source of the enzyme (e.g., cell lysates or purified protein) and an acyl-CoA, the formation of the deuterated phosphatidylcholine product can be quantified over time using mass spectrometry. This allows for the characterization of the enzyme's kinetic properties and substrate specificity. Such assays are vital for understanding the role of LPCATs in maintaining membrane lipid composition and in various disease states where lipid metabolism is dysregulated. nih.gov

Contribution to Choline (B1196258) Homeostasis and Phosphatidylcholine Biosynthesis

Choline is an essential nutrient that is a precursor for the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in mammalian membranes. nih.govresearchgate.net The biosynthesis of PC primarily occurs through the CDP-choline pathway. nih.govmetwarebio.com Choline homeostasis is tightly regulated, and disruptions in this balance can have significant physiological consequences. nih.govresearchgate.net

The use of deuterated choline and its derivatives, including this compound, has been instrumental in studying choline metabolism and PC biosynthesis. researchgate.netnih.govresearchgate.netnih.gov When cells are supplemented with a deuterated choline source, the label is incorporated into the cellular choline pool and subsequently into PC via the CDP-choline pathway. nih.govnih.gov By tracking the appearance of deuterated PC species over time, researchers can determine the rate of de novo PC synthesis. researchgate.netresearchgate.netnih.gov Furthermore, these labeled compounds can be used to investigate the interplay between different PC biosynthetic pathways, such as the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, which also contributes to PC synthesis in the liver. nih.govnih.gov These studies provide a deeper understanding of how cells maintain choline and PC levels, and how these processes are interconnected with other metabolic pathways. researchgate.netnih.govnih.gov

Research into Cellular Signaling Mechanisms Involving Lysophosphatidylcholines

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholine by the enzyme phospholipase A2 (PLA2). nih.govmdpi.com They are not merely metabolic intermediates but also act as signaling molecules that can influence a multitude of cellular functions. researchgate.net LPCs are known to exert pleiotropic effects by activating various receptors, including G protein-coupled receptors (GPCRs), Toll-like receptors (TLRs), and several ion channels. mdpi.comresearchgate.net This activation triggers downstream second messenger systems, establishing LPCs as key contributors to cellular and tissue biology. researchgate.net Research has identified LPCs as important factors in pathological states, particularly in inflammation and atherosclerosis. mdpi.com

Specific lysophosphatidylcholines, including 1-myristoyl-sn-glycero-3-phosphocholine, are potent modulators of numerous intracellular signaling pathways, leading to a wide range of cellular responses. sigmaaldrich.com Their effects can be concentration-dependent and cell-type specific. For instance, low concentrations of LPC (less than 20 microM) have been shown to activate protein kinase C (PKC), while higher concentrations (more than 30 microM) are inhibitory. nih.gov

LPCs can trigger signaling cascades involved in inflammatory responses and oxidative stress. nih.gov They can activate monocytes and polarize macrophages, contributing to the development of cardiovascular diseases. nih.gov By binding to GPCRs, LPCs can induce the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK, p42 MAPK (also known as ERK), and the JNK pathway, as well as activating c-jun transcription. researchgate.netsigmaaldrich.comnih.gov These pathways are central to processes like cell proliferation, differentiation, and apoptosis. nih.gov

In the nervous system, LPC is used experimentally to induce demyelination, which allows for the study of remyelination processes. sigmaaldrich.com In cardiac myocytes, LPC accumulation during ischemia can modulate the cardiac sodium current (INa) through pathways that involve both PKC-dependent and tyrosine kinase-dependent phosphorylation, which has been implicated in arrhythmogenesis. ahajournals.orgnih.gov

The table below summarizes key intracellular signaling pathways known to be modulated by lysophosphatidylcholines.

| Signaling Pathway | Key Receptors/Enzymes | Downstream Effects | References |

| G Protein-Coupled Receptors (GPCRs) | G2A, various GPCRs | Activation of MAPK/ERK pathways, cell migration, inflammation | nih.govnih.gov |

| Toll-Like Receptors (TLRs) | TLR2, TLR4 | Inflammatory responses, cytokine production | nih.govresearchgate.netnih.gov |

| Protein Kinase C (PKC) | Protein Kinase C | Modulation of ion channels, cell proliferation (at low concentrations) | nih.govahajournals.orgnih.gov |

| MAP Kinase (MAPK) Pathways | p38 MAPK, ERK, JNK | Cell proliferation, inflammation, apoptosis, c-jun transcription | nih.govresearchgate.netsigmaaldrich.com |

| Ion Channels | Acid-sensing ion channels (ASICs), Transient receptor potential (TRP) channels, Cardiac Na+ channels | Modulation of membrane excitability, pain signaling, cardiac arrhythmias | researchgate.netahajournals.orgnih.gov |

Lipidomics Profiling in Diverse Biological Model Systems

Lipidomics, the large-scale study of lipids in biological systems, heavily relies on mass spectrometry (MS) for the identification and quantification of thousands of lipid species. ebi.ac.uk The accuracy and reliability of these measurements are paramount. Deuterated lipid standards, such as this compound, are indispensable for quantitative lipidomics. sigmaaldrich.com When added to a biological sample at a known concentration, these stable isotope-labeled standards co-elute and co-ionize with their endogenous, non-labeled counterparts but are distinguished by their higher mass. This allows for the correction of variations in sample extraction, processing, and instrument response, leading to highly accurate quantification.

The use of this compound and other deuterated standards facilitates comprehensive lipid profiling across a wide array of biological models. This enables researchers to understand the role of specific lipids in health and disease. For example, high-resolution mass spectrometry allows for the unbiased profiling of phospholipids in complex samples, helping to identify subtle changes in the lipidome. ebi.ac.uk Techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS have been used to determine the ratio of phosphatidylcholine to lysophosphatidylcholine in intact serum, a potential diagnostic marker for inflammation and oxidative stress. nih.gov

Lipidomics studies utilizing such standards are applied to diverse biological systems to investigate the roles of lipids in various physiological and pathological conditions.

The table below lists examples of biological models and systems where lipidomics profiling is employed.

| Biological Model System | Research Focus | References |

| Human Serum/Plasma | Biomarker discovery for inflammation, oxidative stress, and various diseases. | nih.gov |

| Rat Brain | Investigation of neuronal membrane properties, drug delivery, and transport across the blood-brain barrier. | researchgate.net |

| Saccharomyces cerevisiae (Yeast) | Study of fundamental metabolic pathways and lipid metabolism. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Elucidation of molecular mechanisms in atherosclerosis, such as the expression of adhesion molecules. | nih.gov |

| Cardiac Myocytes | Understanding the role of lipids in cardiac function and ischemic arrhythmogenesis. | ahajournals.orgnih.gov |

| Mammalian Tissues | General metabolite profiling and pathway analysis in various organs. | nih.gov |

Challenges and Future Directions in 1 Myristoyl Sn Glycero 3 Phosphocholine D9 Research

Methodological Refinements for Enhanced Isotopic Labeling and Purity

The reliability of quantitative lipidomics hinges on the quality of internal standards. Consequently, significant effort is dedicated to refining the methodologies for producing high-purity, accurately labeled compounds like 1-Myristoyl-sn-glycero-3-phosphocholine-d9.

Challenges in Isotopic Labeling:

Control of Incorporation: Achieving the precise number and location of deuterium (B1214612) atoms (regiospecificity) in a molecule is a significant synthetic challenge. acs.org In vivo deuteration methods, for instance, can be difficult to control, leading to a distribution of isotopologues rather than a single, discretely labeled species. acs.org

Synthetic Complexity: Chemical synthesis of complex lipids is often a multi-step process. The synthesis of deuterated oleic acid, a common unsaturated fatty acid, is noted to be long and challenging, which limits its availability. europa.eu

Isotopic Scrambling: During synthesis or in certain analytical conditions, deuterium atoms can sometimes exchange with hydrogen atoms, a phenomenon known as H/D exchange, which can compromise the isotopic purity of the standard. europa.eu

Purity and Quality Control: The final product must be free from non-deuterated counterparts and other lipid contaminants. The industry standard for high-quality deuterated lipids involves rigorous quality control. caymanchem.com This includes gravimetric preparation to ensure accurate concentration and packaging under inert gas like argon to maintain stability. caymanchem.com A complete methodology for evaluating mass spectrometry methods for isotopic analyses helps identify and mitigate systematic biases, ensuring the quality of the data produced. nih.gov

Future Refinements: Research is focused on improving synthetic routes to increase yield and isotopic purity. This includes subjecting molecules to multiple rounds of H/D exchange to achieve deuterium incorporation levels of up to 98%. europa.eu Furthermore, developing robust analytical methodologies to validate the isotopic enrichment and purity of these standards is an ongoing effort. nih.gov A proposed methodology to evaluate isotopic analyses focuses on metrics like the accuracy and precision of isotopologue masses and abundances to ensure data reliability. nih.gov

Table 1: Methodological Considerations for Deuterated Standard Production

| Aspect | Challenge | Future Direction |

| Isotopic Labeling | Controlling the precise location and number of deuterium atoms. acs.org | Development of advanced, multi-step synthetic routes and controlled H/D exchange protocols. europa.eu |

| Chemical Purity | Removal of unlabeled analogues and other contaminants. | Implementation of rigorous purification techniques and comprehensive quality control measures. caymanchem.com |

| Stability | Preventing degradation and isotopic scrambling (H/D exchange) during storage and use. europa.eu | Packaging under inert atmospheres and ongoing stability testing throughout the product's shelf life. caymanchem.com |

| Validation | Lack of universal reference materials and evaluation criteria for isotopic data. nih.gov | Use of biological samples with controlled labeling patterns to validate analytical methods and identify biases. nih.gov |

Integration of this compound in Multi-Omics Studies

Multi-omics approaches, which combine data from different biological layers (genomics, transcriptomics, proteomics, metabolomics), offer a holistic view of complex biological systems. nih.gov The integration of lipidomics data, anchored by deuterated standards like this compound, is crucial for understanding the interplay between genes, proteins, and lipids. nih.govufz.de

A primary challenge in multi-omics studies is the inherent variability and potential irreproducibility of data generated across different labs and platforms. researchgate.net The use of common reference materials is a proposed solution to this problem. researchgate.net Ratio-based profiling, where the abundance of an analyte is measured relative to a concurrently measured internal standard, produces more comparable and reproducible data suitable for integration. researchgate.net

Deuterated standards are essential for this "vertical" (cross-omics) integration, ensuring that the lipidomics data is quantitative and reliable enough to be correlated with other omics datasets. researchgate.net For example, integrating proteomics with genomic and transcriptomic data has helped prioritize driver genes in cancer research. nih.gov Similarly, robustly quantified lipid data can be integrated into pathway-based analyses to provide a more complete picture of molecular mechanisms in health and disease. ufz.de Tools like DIABLO are being developed to statistically integrate data from multiple sources to identify key molecular drivers from multi-omics assays. mixomics.org

Table 2: Role of Deuterated Standards in Multi-Omics Integration

| Integration Aspect | Challenge | Role of this compound |

| Data Reproducibility | High variability in absolute quantification across different labs and platforms. researchgate.net | Serves as a common reference for ratio-based profiling, improving data comparability. researchgate.net |

| Cross-Omics Correlation | Difficulty in linking changes in lipids to changes in genes and proteins. | Provides accurate quantification, enabling meaningful statistical correlation between lipid levels and other omics data. nih.gov |

| Systems Biology Modeling | Building comprehensive models requires accurate quantitative data from all biological layers. | Ensures the lipidomics data layer is robust and reliable for inclusion in holistic systems biology models. ufz.demixomics.org |

Development of Novel Deuterated Lysophosphatidylcholine (B164491) Probes for Mechanistic Studies

Beyond its role as an internal standard for quantification, this compound serves as a prototype for the development of more sophisticated deuterated probes. These novel probes can be designed to investigate specific biological pathways and enzyme activities.

The synthesis of novel lysophosphatidylcholine (lysoPC) analogues has been shown to be a viable strategy for creating compounds with enhanced or specific biological activities. nih.gov By incorporating deuterium atoms at specific positions within the lysoPC molecule, researchers can create probes that are metabolically stable or that produce unique fragments in a mass spectrometer, allowing their metabolic fate to be traced.

For example, the strategic incorporation of deuterium into drug molecules has been shown to improve their metabolic stability and bioavailability, enhancing their duration of action without changing their biological target. nih.gov This same principle can be applied to lipid probes. A deuterated lysoPC analogue could be used to study the kinetics of enzymes involved in lipid signaling or remodeling with greater precision. The development of methods to synthesize novel chain-deuterated phospholipids (B1166683) will be critical to this effort. europa.eu These probes can help elucidate the mechanisms of action of lipid-modifying enzymes and the role of specific lysoPC species in cellular processes.

Advancements in Quantitative and Spatially Resolved Lipidomics Using Deuterated Standards

The use of deuterated standards has been a cornerstone of quantitative lipidomics, and it is now enabling new frontiers in spatially resolved analysis.

Quantitative Lipidomics: In mass spectrometry-based lipidomics, the signal intensity of a lipid does not always directly correspond to its concentration due to differences in ionization efficiency. The addition of a known amount of a deuterated internal standard, which has nearly identical physical properties and ionization efficiency to its non-deuterated counterpart, allows for accurate quantification. caymanchem.com This approach corrects for variations in sample extraction and instrument response. caymanchem.com Methods using deuterated standards have demonstrated linearity over several orders of magnitude and have achieved limits of detection in the low femtomolar range, enabling the quantification of hundreds of lipid species in a single analysis. nih.gov

Spatially Resolved Lipidomics: A significant advancement in lipid analysis is the ability to map the spatial distribution of lipids directly in biological tissues. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging allow researchers to visualize where specific lipids are located within a tissue section. nih.gov In a recent study, MALDI imaging was used to map the distribution of bacterial lipids in the mouse colon, revealing their potential penetration into host tissues. nih.gov For such imaging techniques to be quantitative, internal standards are crucial. Spraying a deuterated standard like this compound onto the tissue section before analysis allows for the normalization of the signal and provides a more accurate representation of the lipid's abundance across the tissue. This enables quantitative imaging, linking molecular information with spatial context.

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | [(2R)-2-hydroxy-3-(tetradecanoyloxy)propyl] 2-(trimethyl-d9-azaniumyl)ethyl phosphate (B84403) |

| 1-Myristoyl-sn-glycero-3-phosphocholine | 1-Myristoyl-2-Hydroxy-sn-Glycero-3-Phosphatidylcholine |

| LysoPC | Lysophosphatidylcholine |

| Oleic acid | (9Z)-Octadec-9-enoic acid |

| DMPC | 1,2-dimyristoyl-sn-glycero-3-phosphocholine |

| DLPC | 1,2-dilinoleoyl-sn-glycero-3-phosphocholine |

| MSPC | 1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.